molecular formula C11H10N2O3 B1210397 1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone

1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone

Cat. No. B1210397
M. Wt: 218.21 g/mol
InChI Key: JHQYDDFNYJJOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroxyphenyl)-2-(1-imidazolyl)ethanone is an aromatic ketone.

Scientific Research Applications

Antibacterial and Antifungal Properties

1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and its derivatives have been explored for their potential antibacterial and antifungal properties. For example, research has shown that certain imidazole derivatives exhibit significant antibacterial action against E. coli and S. aureus, and antifungal action against C. albicans and C. fumigatus (Sawant et al., 2011). Additionally, the compound's analogues have demonstrated antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).

Chemical Synthesis and Characterization

The compound has been utilized in various chemical syntheses, producing a range of heterocyclic compounds. For instance, its use in the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, where it reacts with N-hydroxyurea, demonstrates its versatility in organic synthesis (Shtamburg et al., 2019). Furthermore, the compound has been a key starting material in the synthesis of various Schiff's bases with potential antibacterial properties (Patel et al., 2011).

Heme Oxygenase Inhibitors

1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and related compounds have been studied as inhibitors of heme oxygenases, enzymes involved in heme degradation. The structural study of these inhibitors can provide insights for the development of therapeutic applications (Rahman et al., 2008).

properties

Product Name

1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C11H10N2O3/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13/h1-5,7,14-15H,6H2

InChI Key

JHQYDDFNYJJOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN2C=CN=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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